1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid
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Overview
Description
N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate: is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group. It is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate typically involves the fluorination of a pyridinium precursor. One common method includes the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition: The compound can add to unsaturated substrates, forming new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Addition: Reactions are typically carried out in the presence of catalysts like palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated alcohols or ketones, while substitution reactions can produce azido or thiocyanato derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used as a fluorinating agent to introduce fluorine atoms into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance the biological activity and stability of compounds .
Biology: The compound is used in biological research to study the effects of fluorinated molecules on biological systems. It can be used to modify biomolecules such as proteins and nucleic acids, providing insights into their structure and function .
Medicine: In medicine, fluorinated compounds are often used in drug development due to their improved pharmacokinetic properties. N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used in the synthesis of fluorinated drugs, which can exhibit enhanced potency, selectivity, and metabolic stability .
Industry: The compound finds applications in the production of specialty chemicals, including fluorinated polymers and surfactants. These materials are used in various industries, such as electronics, coatings, and textiles, due to their unique properties .
Mechanism of Action
The mechanism of action of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. This process is facilitated by the electron-withdrawing effects of the trifluoromethyl groups, which activate the fluorine atom for nucleophilic attack. The pyridinium ring stabilizes the intermediate species formed during the reaction, allowing for efficient fluorination .
Comparison with Similar Compounds
- N-Fluoro-4-methylpyridinium-2-sulfonate
- N-Fluoro-4,6-dimethylpyridinium-2-sulfonate
- N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate
Uniqueness: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other fluorinating agents. This makes it particularly effective in introducing fluorine atoms into complex organic molecules, providing a valuable tool for synthetic chemists .
Properties
Molecular Formula |
C7H3F7NO3S+ |
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Molecular Weight |
314.16 g/mol |
IUPAC Name |
1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H/p+1 |
InChI Key |
LWZRPYZXABAHFJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
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